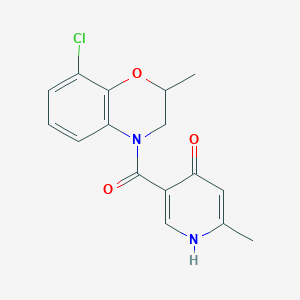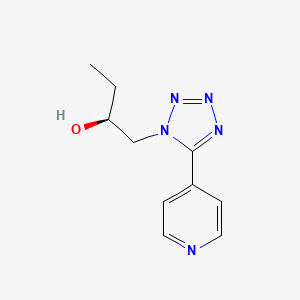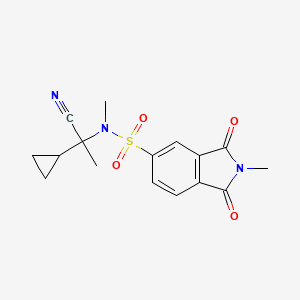
5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one” is a complex organic compound that features a benzoxazine ring fused with a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one” typically involves multi-step organic reactions. The starting materials often include chlorinated benzoxazine derivatives and pyridinone precursors. Key steps may involve:
Nucleophilic substitution: reactions to introduce the chloro group.
Cyclization: reactions to form the benzoxazine ring.
Carbonylation: reactions to attach the carbonyl group to the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch reactors: for controlled synthesis.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiols (R-SH).
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols.
Substitution products: Amines, thioethers.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Materials Science: Application in the development of new materials with specific properties.
Polymer Chemistry: Use as a monomer or additive in polymer synthesis.
Mechanism of Action
The mechanism of action for “5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one” would depend on its specific application. Generally, it may involve:
Binding to molecular targets: such as enzymes or receptors.
Modulating biochemical pathways: by inhibiting or activating specific proteins.
Interacting with cellular components: to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine derivatives: Compounds with similar benzoxazine structures.
Pyridinone derivatives: Compounds with similar pyridinone structures.
Uniqueness
- The unique combination of benzoxazine and pyridinone moieties in this compound may confer distinct chemical and biological properties.
- Its specific substitution pattern (e.g., chloro and methyl groups) may result in unique reactivity and interactions.
This outline provides a comprehensive overview of the compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.
Properties
IUPAC Name |
5-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-9-6-14(20)11(7-18-9)16(21)19-8-10(2)22-15-12(17)4-3-5-13(15)19/h3-7,10H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJIFOFRRMCMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C(=CC=C2)Cl)C(=O)C3=CNC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline](/img/structure/B6708064.png)
![N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide](/img/structure/B6708073.png)
![(2S)-1-[[4-(furan-2-ylmethyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]butan-2-ol](/img/structure/B6708093.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6708094.png)
![(2S)-1-[[4-(oxolan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanyl]butan-2-ol](/img/structure/B6708102.png)

![3-[1-[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamino]ethyl]phenol](/img/structure/B6708119.png)
![3-[1-[[3-[[Methyl(propan-2-yl)amino]methyl]phenyl]methylamino]ethyl]phenol](/img/structure/B6708125.png)
![2-[3-[[(5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]phenoxy]acetamide](/img/structure/B6708132.png)

![3-[1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methylamino]ethyl]phenol](/img/structure/B6708137.png)
![(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B6708142.png)
![(2R,4R)-1-acetyl-N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6708147.png)
![1-(3-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B6708160.png)
